4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
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Overview
Description
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methyl group and a 7-{[3-(trifluoromethyl)benzyl]oxy} group. The trifluoromethyl group imparts unique chemical properties such as increased stability and hydrophobicity .
Mechanism of Action
Target of Action
The compound “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one” belongs to the coumarin family . Coumarins are known to have a wide range of biological and pharmaceutical properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .
Mode of Action
Coumarins are known to interact with various biological targets due to their diverse biological properties . The interaction with these targets leads to changes at the molecular and cellular level, resulting in the observed biological effects .
Biochemical Pathways
Given the diverse biological properties of coumarins, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the diverse biological properties of coumarins, it can be inferred that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antimicrobial properties . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, this compound can modulate the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Furthermore, this compound affects gene expression by acting as a transcriptional regulator, thereby altering cellular metabolism and promoting apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . Additionally, this compound can induce the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells . The binding interactions are primarily mediated by hydrogen bonds and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and gene expression . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution pattern is influenced by the compound’s physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the mitochondria and nucleus, where it interacts with specific biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . The subcellular localization influences the compound’s efficacy and specificity, determining its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methyl-2H-chromen-2-one and 3-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl group at the 7-position of the chromen-2-one undergoes nucleophilic substitution with the benzyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-carboxy-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one.
Reduction: 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2,3-dihydrochromen-2-one.
Substitution: This compound derivatives with various substituents on the benzyl group.
Scientific Research Applications
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
7-benzyloxy-4-(trifluoromethyl)coumarin: Similar structure but lacks the 4-methyl group.
7-ethoxy-4-(trifluoromethyl)coumarin: Similar structure but has an ethoxy group instead of a benzyloxy group.
7-methoxy-4-(trifluoromethyl)coumarin: Similar structure but has a methoxy group instead of a benzyloxy group.
Uniqueness
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is unique due to the presence of both the 4-methyl group and the 7-{[3-(trifluoromethyl)benzyl]oxy} group, which confer distinct chemical properties and biological activities. The trifluoromethyl group enhances its stability and hydrophobicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-11-7-17(22)24-16-9-14(5-6-15(11)16)23-10-12-3-2-4-13(8-12)18(19,20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKYWOVXJIZACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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